molecular formula C10H12ClNO2 B6142393 methyl 3-amino-3-(2-chlorophenyl)propanoate CAS No. 823189-96-4

methyl 3-amino-3-(2-chlorophenyl)propanoate

Cat. No. B6142393
CAS RN: 823189-96-4
M. Wt: 213.66 g/mol
InChI Key: DCRQVNQTTSOOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(2-chlorophenyl)propanoate, also known as 2-chloro-N-(3-methylphenyl)propionamide, is a synthetic compound with multiple applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of GABA B Receptor Antagonists : Methyl 3-amino-3-(2-chlorophenyl)propanoate has been involved in the synthesis of lower homologues of baclofen, phaclofen, and saclofen, which are specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
  • Synthesis of Platelet Fibrinogen Receptor Antagonists : This compound is a key starting material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
  • Crystal Structure Analysis : The crystal structure of Methyl N-(4-chlorophenyl)succinamate, a related compound, has been analyzed for its molecular conformations and interactions (Gowda et al., 2009).

Biochemical Applications

  • Fluorescence Derivatisation of Amino Acids : The compound has been used for fluorescence derivatisation of amino acids, creating strong fluorescence with potential applications in biological assays (Frade et al., 2007).
  • Corrosion Inhibition : Derivatives of methyl 3-amino-3-(2-chlorophenyl)propanoate, such as Schiff bases, have shown efficacy in inhibiting corrosion of stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).
  • Anticancer Activity : Some derivatives have been synthesized with potential anticancer activity, particularly in inhibiting the proliferation of colon cancer cells (Rayes et al., 2020).

Industrial Applications

  • Corrosion Inhibitors for Steel : Phosphonate derivatives have been developed as corrosion inhibitors for steel, effective in industrial pickling processes (Gupta et al., 2017).

Biocatalysis

  • Asymmetric Biocatalysis : The compound has been involved in the biocatalytic production of β-amino acids, an important pharmaceutical intermediate (Li et al., 2013).

properties

IUPAC Name

methyl 3-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQVNQTTSOOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(2-chlorophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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